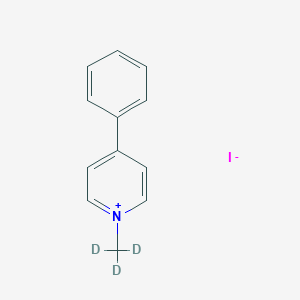

N-(Methyl-d3)-4-phenylpyridinium Iodide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-phenyl-1-(trideuteriomethyl)pyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDFRDXIIKROAI-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583612 | |

| Record name | 1-(~2~H_3_)Methyl-4-phenylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-07-8 | |

| Record name | 1-(~2~H_3_)Methyl-4-phenylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207556-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyridinium Compounds and Neurotoxin Analogs

Pyridinium compounds are organic molecules containing a positively charged pyridine (B92270) ring. nih.govmdpi.com This structural feature makes them relevant in various chemical and biological contexts, from their use as coupling reagents in peptide synthesis to their roles as bioactive alkaloids. nih.govnih.gov In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its presence in numerous pharmaceuticals, where it can enhance biological potency and metabolic stability. researchgate.net

N-(Methyl-d3)-4-phenylpyridinium Iodide is a specific analog of the potent neurotoxin 1-methyl-4-phenylpyridinium (MPP+). researchgate.netchemicalbook.com MPP+ is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govwikipedia.org The discovery of MPTP's ability to cause Parkinson's disease-like symptoms in humans reignited research into the disease's mechanisms. wikipedia.orgyoutube.com MPTP, being lipid-soluble, can cross the blood-brain barrier where it is metabolized by the enzyme monoamine oxidase-B (MAO-B) into MPP+. researchgate.netwikipedia.org

The neurotoxicity of MPP+ is highly selective for dopaminergic neurons, particularly in the substantia nigra region of the brain. youtube.comglpbio.com This selectivity arises because MPP+ structurally mimics the neurotransmitter dopamine (B1211576), allowing it to be actively taken up into these neurons by the dopamine transporter (DAT). biorxiv.orgbiorxiv.orgnih.gov Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain. youtube.comontosight.aicaymanchem.com This disruption of mitochondrial function leads to a depletion of ATP (the cell's primary energy currency), an increase in oxidative stress through the production of reactive oxygen species, and ultimately, the death of the dopaminergic neuron. youtube.comontosight.aicaymanchem.com This selective destruction of dopamine-producing neurons is a key pathological feature of Parkinson's disease, making MPP+ and its analogs essential tools for creating cellular and animal models of the disorder. wikipedia.orgnih.gov

Significance of Deuterium Labeling in Chemical Biology and Neuropharmacology Research

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains a neutron in addition to a proton. alfa-chemistry.com Replacing hydrogen atoms with deuterium in a molecule, a process known as deuterium labeling or deuteration, is a powerful technique in scientific research. alfa-chemistry.comclearsynth.com While deuterated compounds are chemically very similar to their non-deuterated counterparts, the increased mass of deuterium (twice that of hydrogen) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net

This stronger bond can lead to the "deuterium kinetic isotope effect" (DKIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. researchgate.net This effect is particularly relevant in studies of drug metabolism, as many metabolic processes, especially those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds. researchgate.net By strategically placing deuterium at sites of metabolic activity, researchers can slow down a drug's metabolism, which can improve its pharmacokinetic profile, enhance its bioavailability, and reduce the formation of toxic metabolites. clearsynth.comresearchgate.netnih.gov

Beyond altering metabolic rates, deuterium labeling provides a crucial method for tracing molecules in biological systems without the need for radioactivity. alfa-chemistry.comresearchgate.net Because the mass of a deuterated molecule is higher than its non-deuterated version, they can be distinguished and quantified using mass spectrometry. This makes deuterated compounds ideal for use as internal standards in quantitative analyses, providing a precise reference for measuring the concentration of the non-labeled compound in complex biological samples like blood, urine, or tissue. researchgate.net Deuterium labeling is also used in nuclear magnetic resonance (NMR) spectroscopy to help determine the three-dimensional structure of proteins. clearsynth.com

Research Paradigms Employing N Methyl D3 4 Phenylpyridinium Iodide

Synthetic Routes and Precursor Chemistry

The synthesis of this compound is achieved through a direct and well-established chemical transformation that leverages precursor molecules to construct the target pyridinium salt. The key steps involve the formation of the quaternary ammonium salt and the specific incorporation of the deuterium label.

Quaternization Reactions for Pyridinium Salt Formation

The core of the synthesis is a quaternization reaction, a fundamental process in organic chemistry for forming quaternary ammonium compounds. In this case, the nitrogen atom of the pyridine (B92270) ring in the precursor, 4-phenylpyridine, acts as a nucleophile. It attacks the electrophilic methyl group of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation. wikipedia.orgresearchgate.net

This type of reaction, specifically the Menshutkin reaction, involves the alkylation of a tertiary amine (in this case, the nitrogen of the pyridine ring) with an alkyl halide. The reaction proceeds via an SN2 pathway. wikipedia.org The choice of solvent is important, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) often used to facilitate the reaction. wikipedia.orgresearchgate.net The non-deuterated analogue, N-methyl-4-phenylpyridinium (MPP+), is readily synthesized by reacting 4-phenylpyridine with methyl iodide, typically under reflux conditions to ensure a high yield. wikipedia.orgnih.gov

Incorporation of Deuterium via Trideuteromethyl Iodide

The introduction of the stable isotope label is accomplished by using a deuterated methylating agent. Instead of methyl iodide (CH₃I), trideuteromethyl iodide (CD₃I), also known as iodomethane-d3, is used as the electrophile. researchgate.netnih.gov The reaction mechanism remains identical to the non-deuterated synthesis, with the nucleophilic nitrogen of 4-phenylpyridine attacking the deuterated methyl group of trideuteromethyl iodide.

This substitution ensures that the resulting N-methyl group of the pyridinium salt is fully deuterated. The use of isotopically labeled reagents like trideuteromethyl iodide is a common and efficient strategy for site-selective incorporation of deuterium into organic molecules. researchgate.netacs.org This method is precise, yielding the desired N-(Methyl-d3)-4-phenylpyridinium cation, with iodide as the accompanying counter-ion.

Table 1: Synthesis of this compound

| Precursor 1 | Precursor 2 | Product | Reaction Type |

|---|

Advanced Analytical Characterization Techniques in Research

Following synthesis, rigorous analytical characterization is essential to confirm the chemical structure, verify purity, and determine the extent of deuterium incorporation. This is achieved using a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopy is indispensable for confirming the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H NMR is used to confirm the absence of the characteristic singlet peak for the N-methyl protons, which would be present in its non-deuterated counterpart. The signals for the aromatic protons on the phenyl and pyridinium rings would remain. In ¹³C NMR, the signal corresponding to the N-methyl carbon would be observed, but its appearance might be altered due to coupling with deuterium. Studies on the non-deuterated MPP+ have utilized ¹³C NMR to investigate its properties. nih.gov

Mass Spectrometry (MS) : MS is critical for confirming the molecular weight and, consequently, the successful incorporation of deuterium. The non-deuterated N-methyl-4-phenylpyridinium cation (C₁₂H₁₂N⁺) has a monoisotopic mass of approximately 170.23 g/mol . wikipedia.org The introduction of three deuterium atoms in place of three hydrogen atoms increases the mass by approximately 3 Da. Therefore, the mass spectrum of the N-(Methyl-d3)-4-phenylpyridinium cation (C₁₂H₉D₃N⁺) is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of approximately 173. axios-research.com This distinct mass shift is definitive proof of successful deuteration.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Method | Expected Observation |

|---|---|---|

| ¹H NMR | Proton NMR | Absence of N-methyl proton signal; presence of aromatic proton signals. |

| ¹³C NMR | Carbon-13 NMR | Presence of N-methyl carbon signal (potentially showing C-D coupling); presence of aromatic carbon signals. nih.gov |

Chromatographic Purity and Isotopic Purity Assessment (e.g., High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Chromatographic techniques are employed to separate the final product from any unreacted starting materials, byproducts, or other impurities, as well as to quantify the isotopic purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the chemical purity of the synthesized compound. nih.gov A reversed-phase HPLC method can effectively separate this compound from its precursors, such as 4-phenylpyridine. By comparing the retention time to that of a known standard and integrating the peak area, the purity of the compound can be determined, with purities often exceeding 98%. nih.govcaymanchem.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : The coupling of HPLC with tandem mass spectrometry is a powerful tool for simultaneously assessing both chemical and isotopic purity. nih.gov The HPLC separates the components of the mixture, which are then introduced into the mass spectrometer. By monitoring for the specific m/z values of the desired product (m/z 173) and potential isotopic impurities—such as the non-deuterated (m/z 170), mono-deuterated (m/z 171), or di-deuterated (m/z 172) species—the isotopic enrichment can be accurately quantified. nih.govnih.gov This technique offers high sensitivity and specificity, making it ideal for the detailed analysis of isotopically labeled compounds. nih.govscirp.org

Table 3: Analytical Methodologies and Their Applications

| Technique | Purpose | Key Measurement |

|---|---|---|

| HPLC | Chemical Purity Assessment | Retention time and peak purity of the target compound. |

Advanced Research Applications and Methodologies

Application in Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a powerful quantitative technique that relies on the use of a stable isotope-labeled compound as an internal standard. nih.govnih.gov N-(Methyl-d3)-4-phenylpyridinium Iodide is ideally suited for this purpose in studies involving its non-deuterated counterpart, MPP+.

Quantitative Measurement of Analogs in Biological Matrices

In preclinical models of Parkinson's disease, the neurotoxin MPTP is metabolized to MPP+, which then accumulates in dopaminergic neurons. nih.govabcam.com Accurately measuring the concentration of MPP+ in complex biological matrices, such as brain tissue, is essential for understanding its neurotoxic mechanisms. nih.gov

This compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to quantify MPP+. nih.gov Because the deuterated standard is chemically identical to the analyte, it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. scispace.comwaters.com However, it is easily distinguished by its higher mass (+3 Da). By adding a known amount of the deuterated standard to a biological sample, the ratio of the analyte's mass spectrometric signal to the standard's signal can be used to calculate the precise concentration of the endogenous MPP+, effectively correcting for sample loss or variations in instrument response. acs.org

Table 1: Illustrative Data for SIDA Quantification of MPP+ This table presents hypothetical data to demonstrate the principle of Stable Isotope Dilution Analysis.

| Sample ID | Analyte (MPP+) Peak Area | Standard (MPP+-d3) Peak Area | Response Ratio (Analyte/Standard) | Calculated Concentration (ng/mL) |

|---|---|---|---|---|

| Calibrant 1 | 5,120 | 101,500 | 0.050 | 1.0 |

| Calibrant 2 | 25,300 | 100,900 | 0.251 | 5.0 |

| Calibrant 3 | 127,100 | 101,800 | 1.249 | 25.0 |

| Brain Tissue 1 | 68,950 | 101,100 | 0.682 | 13.6 |

Calibration and Standardization Techniques in Mass Spectrometry

The accuracy of quantitative mass spectrometry hinges on proper calibration. This compound is an excellent tool for generating calibration curves to measure MPP+ concentrations. nih.gov Since the stable isotope-labeled standard co-elutes with the analyte, it effectively minimizes variations caused by matrix effects—the suppression or enhancement of ionization by other co-eluting molecules from the sample matrix. waters.com This ensures that the ratio of analyte to internal standard remains constant across a range of concentrations, leading to highly linear and reproducible calibration curves. This approach is superior to using structural analogs as internal standards, which may have different chromatographic retention times or ionization efficiencies. nih.govscispace.com

Investigation of Isotope Effects in Biological Systems

The replacement of hydrogen with deuterium (B1214612) can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a valuable tool for studying enzymatic mechanisms and metabolic pathways. nih.gov

Primary and Secondary Kinetic Isotope Effects

A primary kinetic isotope effect occurs when the bond to the isotope is broken in the rate-determining step of a reaction. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break, leading to a slower reaction rate.

Studies on the bioactivation of MPTP to MPP+ by the enzyme monoamine oxidase B (MAO-B) have utilized deuterium substitution to probe the reaction mechanism. nih.govnih.gov Research has shown a significant KIE when deuterium is placed at specific positions on the MPTP molecule, indicating that C-H bond cleavage is a rate-limiting step in its oxidation. nih.govnih.gov For example, the MAO-B-catalyzed oxidation of MPTP-6,6-d2 showed a KIE of 3.55 on the maximal reaction velocity (Vmax) and 8.01 on the catalytic efficiency (Vmax/Km). nih.gov While this compound itself is the product of this reaction, studying the KIE of its deuterated precursors provides fundamental insights into its formation. nih.gov

Table 2: Kinetic Isotope Effects in the MAO-B Catalyzed Oxidation of Deuterated MPTP (Data sourced from literature on MPTP, the precursor to MPP+) nih.gov

| Substrate | KIE on Vmax | KIE on Vmax/Km |

|---|---|---|

| MPTP-6,6-d2 | 3.55 | 8.01 |

| MPTP-2,2,6,6-d4 | Similar to MPTP-6,6-d2 | Similar to MPTP-6,6-d2 |

A secondary KIE can occur even when the C-D bond is not broken, but its presence near the reaction center influences the transition state. The deuterated methyl group in this compound could potentially influence interactions with transporters or enzymes through secondary KIEs.

Deuterium as a Tracer in Metabolic Flux Analysis

The stable isotopic label in this compound allows it to be used as a tracer to follow the metabolic fate of the molecule in biological systems. escholarship.org After administration to a preclinical model, tissues and fluids can be analyzed by mass spectrometry to track the distribution and transformation of the deuterated compound. This approach, known as metabolic flux analysis, provides a dynamic view of metabolic pathways.

For instance, it has been proposed that MPP+ may act as a methyl donor in certain biological reactions. medchemexpress.com By using this compound, researchers could investigate this hypothesis. If the trideuteromethyl group is transferred to an acceptor molecule, such as dopamine (B1211576), the resulting deuterated product could be detected, providing direct evidence of the metabolic pathway. medchemexpress.com

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Pharmacokinetics (PK) describes how a substance is absorbed, distributed, metabolized, and excreted, while pharmacodynamics (PD) describes its biochemical and physiological effects. nih.govmdpi.com Comparing the PK/PD profiles of this compound and its non-deuterated analog can reveal the metabolic liabilities of the molecule. nih.govnih.gov

Table 3: Hypothetical Pharmacokinetic Parameters of MPP+ vs. This compound This table illustrates the potential impact of N-methyl deuteration on key pharmacokinetic parameters, assuming N-demethylation is a primary clearance pathway.

| Parameter | MPP+ (Non-deuterated) | This compound | Potential Implication of Deuteration |

|---|---|---|---|

| Half-life (t½) | X hours | > X hours | Slower elimination |

| Clearance (CL) | Y L/hr/kg | < Y L/hr/kg | Reduced metabolic clearance |

| Area Under the Curve (AUC) | Z ng·hr/mL | > Z ng·hr/mL | Increased systemic exposure |

Comparative Pharmacokinetics of Deuterated versus Non-deuterated Analogs

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the pharmacokinetic profile of a molecule. nih.gov This is due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can slow down metabolic reactions that involve the cleavage of this bond. researchgate.netnih.govnih.gov

Deuteration has been explored as a strategy to improve the metabolic profile of drugs by reducing the rate of metabolism and thereby increasing exposure or reducing the formation of toxic metabolites. researchgate.netnih.govnih.gov For instance, deuteration can redirect metabolic pathways, which may reduce toxicity. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the therapeutic potential of this approach, offering an improved pharmacokinetic profile over its non-deuterated counterpart. researchgate.netnih.govnih.gov

In the context of this compound, the deuterium on the methyl group can influence its interaction with metabolic enzymes. While MPP+ is a relatively stable metabolite, any further metabolism involving the methyl group could be slowed by deuteration. This can be particularly relevant in studies using cytochrome P450 enzymes, which are involved in the metabolism of a vast number of xenobiotics. plos.org The extent of the deuterium isotope effect on the intrinsic clearance of a compound can be dependent on the specific cytochrome P450 isoform involved and the rate-limiting step of the reaction. plos.org

Comparative pharmacokinetic studies of deuterated and non-deuterated MPP+ are essential to quantify these effects. Such studies often involve administering both compounds and measuring their concentrations in biological matrices over time. The data from these studies can reveal differences in clearance, volume of distribution, and half-life.

Table 1: Potential Pharmacokinetic Differences

| Parameter | Non-deuterated MPP+ | Deuterated MPP+ (Predicted) | Rationale for Difference |

|---|---|---|---|

| Metabolic Clearance | Higher | Lower | Slower C-D bond cleavage by metabolic enzymes (Kinetic Isotope Effect). researchgate.netnih.gov |

| Half-life (t1/2) | Shorter | Longer | Reduced rate of metabolism leads to slower elimination. researchgate.net |

| Exposure (AUC) | Lower | Higher | Slower clearance results in greater overall exposure. nih.gov |

| Formation of Metabolites | Higher | Lower | Deuteration can reduce the formation of metabolites derived from the methyl group. nih.gov |

Modeling Cellular and Subcellular Compound Distribution

Understanding the distribution of MPP+ at the cellular and subcellular level is fundamental to elucidating its mechanism of toxicity. The selective accumulation in dopaminergic neurons is a critical first step, mediated by the dopamine transporter (DAT). plos.org Following uptake into the cytoplasm, MPP+ is actively sequestered into mitochondria. plos.orgnih.govnih.gov

The current model for the dopaminergic toxicity of MPP+ involves its accumulation in mitochondria, leading to the inhibition of complex I of the electron transport chain. plos.orgmdpi.comnih.govnih.gov This inhibition results in ATP depletion and an increase in the production of reactive oxygen species (ROS), ultimately leading to apoptotic cell death. plos.orgnih.govnih.gov

To study these processes, researchers have developed fluorescent mimics of MPP+, such as 4'I-MPP+, to visualize its distribution in living cells. nih.govnih.gov These probes allow for real-time tracking of the compound's uptake and mitochondrial accumulation. nih.govnih.gov Such studies have revealed the involvement of other cellular components, such as the sodium-calcium exchanger, in the accumulation of MPP+ in both the cell and mitochondria. nih.govnih.gov

Mathematical models can be employed to describe the kinetics of MPP+ uptake and distribution. These models can incorporate parameters such as transporter affinity (Kd values for DAT), rates of mitochondrial sequestration, and the impact of mitochondrial membrane potential on accumulation. The human neuroblastoma cell line, SH-SY5Y, has been used to determine the kinetic parameters of MPP+ uptake, with a reported Kd value of 18.65 nM. researchgate.net

Neurobiological Modeling and Mechanistic Probing

In Vitro Neurotoxicity Models (e.g., SH-SY5Y cells, primary neuronal cultures)

In vitro models are invaluable tools for studying the neurotoxic effects of MPP+ and for screening potential neuroprotective compounds. The human neuroblastoma SH-SY5Y cell line is a widely used model in Parkinson's disease research. researchgate.netfrontiersin.orgdiva-portal.orgnih.govmdpi.com These cells can be differentiated to exhibit a more neuron-like phenotype and express dopamine transporters, making them susceptible to MPP+ toxicity. researchgate.netdiva-portal.org

Upon exposure to MPP+, SH-SY5Y cells exhibit several hallmarks of neurodegeneration, including:

Reduced Cell Viability: MPP+ induces a dose-dependent decrease in the viability of SH-SY5Y cells. frontiersin.orgnih.gov For example, a 1 mM concentration of MPP+ for 24 hours can reduce cell viability by approximately 50%. frontiersin.org

Increased Oxidative Stress: MPP+ treatment leads to an increase in intracellular reactive oxygen species (ROS). nih.gov

Mitochondrial Dysfunction: The toxin impairs mitochondrial respiration, leading to ATP depletion. mdpi.combohrium.com High-resolution respirometry in MPP+-treated SH-SY5Y cells has shown increased LEAK respiration and a significant drop in oxygen consumption coupled to ADP phosphorylation, indicating severe mitochondrial damage. mdpi.com

Apoptosis: MPP+ can trigger apoptotic cell death, characterized by the activation of caspases and changes in the expression of apoptotic regulatory proteins like Bax and Bcl-2. nih.govnih.gov

Primary neuronal cultures, derived from rodent brain tissue, offer a model system that more closely resembles the in vivo environment. These cultures can be used to study the specific effects of MPP+ on dopaminergic neurons and their interactions with other cell types, such as glia.

Table 2: Summary of In Vitro Findings in SH-SY5Y Cells

| Endpoint | Observation after MPP+ Exposure | Reference |

|---|---|---|

| Cell Viability | Decreased in a dose- and time-dependent manner. | frontiersin.org |

| LDH Release | Increased, indicating cytotoxicity. | nih.gov |

| Reactive Oxygen Species (ROS) | Intracellular accumulation is elevated. | nih.gov |

| Mitochondrial Respiration | Inhibition of Complex I, leading to ATP depletion. | mdpi.com |

| Apoptotic Markers (e.g., Bax/Bcl-2 ratio) | Ratio is increased, promoting apoptosis. | nih.gov |

| Caspase Activation | Cleaved caspase-3 is detected in some cell lines. | nih.gov |

Ex Vivo and In Vivo Animal Models of Parkinsonism Research

To understand the systemic effects of MPP+ and to model the progressive nature of Parkinson's disease, researchers rely on animal models. nih.govnih.govmdpi.comresearchgate.net The neurotoxin MPTP is commonly used in these models because its lipophilic nature allows it to cross the blood-brain barrier, after which it is converted to MPP+ in the brain. nih.govwikipedia.org

Rodent Models:

Mice: The MPTP mouse model is widely used due to its reliability and accessibility. nih.gov Systemic administration of MPTP leads to the loss of dopaminergic neurons in the substantia nigra and motor deficits. nih.govfrontiersin.org

Rats: Rats are generally more resistant to the systemic effects of MPTP. nih.gov Therefore, direct injection of MPP+ or 6-hydroxydopamine (6-OHDA) into the brain is often used to create lesions in the dopaminergic system. nih.govwikipedia.org

Non-Human Primate (NHP) Models: NHPs, such as macaques and marmosets, are considered a gold standard for modeling Parkinson's disease due to their closer phylogenetic relationship to humans. nih.govmdpi.com Administration of MPTP to NHPs replicates many of the key pathological and clinical features of Parkinson's disease, including the loss of dopaminergic neurons and the presentation of motor symptoms like tremors and rigidity. caymanchem.comnih.gov

These animal models are crucial for studying the pathogenesis of parkinsonism and for evaluating the efficacy of potential therapeutic agents. nih.govwikipedia.orgnih.gov

Studying Therapeutic Interventions and Neuroprotective Strategies in Model Systems

The established in vitro and in vivo models of MPP+-induced neurotoxicity serve as essential platforms for the discovery and evaluation of neuroprotective strategies. frontiersin.orgnih.govnih.govmdpi.com The goal of these interventions is to prevent or slow the degeneration of dopaminergic neurons.

A variety of therapeutic approaches have been investigated using these models:

Antioxidants: Given the role of oxidative stress in MPP+ toxicity, compounds with antioxidant properties are frequently studied. wikipedia.orgfrontiersin.org

MAO-B Inhibitors: Since the conversion of MPTP to MPP+ is catalyzed by MAO-B, inhibitors of this enzyme can prevent the formation of the toxic metabolite. wikipedia.org

Histone Deacetylase (HDAC) Inhibitors: Compounds like sodium butyrate (B1204436) and valproic acid have been shown to protect dopaminergic cell lines from MPP+-induced toxicity, suggesting a role for epigenetic modulation in neuroprotection. nih.gov

Targeting Cellular Signaling Pathways: Research has focused on signaling pathways involved in cell survival and apoptosis. For instance, activating the phosphoinositide 3-kinase (PI3K)/AKT pathway has been shown to be a mechanism by which some compounds protect against MPP+ neurotoxicity. nih.gov

Combination Therapies: The multifactorial nature of neurodegeneration has led to the investigation of combination therapies that target different pathogenic mechanisms simultaneously. Studies have explored combinations of drugs targeting neuroinflammation, protein aggregation, and mitochondrial dysfunction. mdpi.com

These studies often measure the reversal of MPP+-induced effects, such as the restoration of cell viability, reduction of oxidative stress, and preservation of dopaminergic neuron numbers and function. frontiersin.orgnih.govnih.govmdpi.com

Future Directions in Research on N Methyl D3 4 Phenylpyridinium Iodide

Elucidating Remaining Mechanistic Ambiguities in Model Systems

The neurotoxic mechanism of MPP+ is primarily attributed to its inhibition of Complex I of the mitochondrial electron transport chain, leading to ATP depletion and increased oxidative stress. researchgate.netwikipedia.org However, nuances of this process, particularly the kinetics of its interaction with mitochondrial components and the subsequent cascade of cellular events, are still being explored.

The introduction of deuterium (B1214612) in N-(Methyl-d3)-4-phenylpyridinium Iodide provides an opportunity to investigate the kinetic isotope effect (KIE) on its neurotoxic activity. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. While the primary interaction of MPP+ with Complex I is not thought to involve the cleavage of the N-methyl group, the metabolism and potential off-target interactions of the compound could be affected.

Future research should focus on comparative studies between the deuterated and non-deuterated forms of MPP+ to dissect these potential differences. High-resolution respirometry and Seahorse assays could be employed to meticulously compare the impact of both compounds on mitochondrial oxygen consumption and glycolysis in real-time. Such studies could reveal subtle, yet significant, differences in the rate of toxicity onset or the engagement of compensatory metabolic pathways. Understanding these differences could help to refine our models of neurotoxicity and provide a more detailed picture of the molecular events leading to neuronal cell death.

Novel Applications in Isotopic Tracing and Imaging in Research

The presence of deuterium makes this compound an excellent candidate for use as a stable isotope tracer in metabolic studies. Its distinct mass allows it to be differentiated from its non-deuterated counterpart by mass spectrometry. This opens up the possibility of conducting sophisticated pulse-chase experiments to track the metabolic fate of the molecule within neuronal cells and in vivo models.

A significant future direction lies in the application of advanced imaging techniques. Mass spectrometry imaging (MSI) could be used to visualize the distribution of this compound within brain tissue at a high spatial resolution. nih.govnih.govamolf.nl This would allow researchers to map its uptake and accumulation in specific neuronal populations and subcellular compartments, such as mitochondria, providing direct visual evidence of its trafficking and sites of action.

Furthermore, the principles of using deuterated compounds in medical imaging, such as Deuterium Metabolic Imaging (DMI), could be adapted for preclinical research with this compound. auntminnie.com While not a direct imaging agent for techniques like PET, its use in conjunction with other imaging modalities could provide a more dynamic view of neurotoxic processes. For instance, its administration could be correlated with changes in brain metabolism as measured by [18F]FDG-PET, offering a multi-modal approach to studying the progression of neurodegeneration in animal models. auntminnie.com

Integration with "Omics" Technologies for Comprehensive Biological Impact Analysis

The advent of "omics" technologies provides an unprecedented opportunity to understand the global cellular response to neurotoxins. Integrating this compound with proteomics, transcriptomics, metabolomics, and lipidomics will offer a systems-level view of its biological impact.

Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been used to identify changes in the mitochondrial proteome of neuronal cells treated with MPP+. chempep.comnih.govnih.govpsu.edu Future studies using this compound could employ similar techniques to provide a quantitative analysis of protein expression changes. This could help to identify novel protein targets and pathways affected by the neurotoxin.

Table 1: Potential Proteomic Changes in Neuronal Cells Treated with this compound

| Protein Category | Predicted Change | Potential Significance |

|---|---|---|

| Mitochondrial Proteins (e.g., Complex I subunits) | Downregulation | Direct target of MPP+, leading to energy crisis. |

| Heat Shock Proteins | Upregulation | Cellular stress response to protein misfolding. |

| Synaptic Proteins | Downregulation | Impaired neurotransmission and synaptic integrity. |

Transcriptomics: Gene expression profiling of brain dopamine (B1211576) neurons has revealed concerted differences in pathways related to energy metabolism and synaptic plasticity. nih.gov Transcriptomic analysis of cells or tissues exposed to this compound can identify the upstream regulatory networks that are perturbed. This could reveal key transcription factors and signaling pathways that mediate the cellular response to mitochondrial dysfunction and oxidative stress.

Table 2: Potential Transcriptomic Changes in Neuronal Cells Treated with this compound

| Gene Ontology (GO) Term | Predicted Change | Potential Significance |

|---|---|---|

| Oxidative Phosphorylation | Downregulation | Disruption of cellular energy production. |

| Unfolded Protein Response | Upregulation | Endoplasmic reticulum stress due to protein damage. |

| Inflammatory Response | Upregulation | Activation of microglia and neuroinflammation. |

Metabolomics and Lipidomics: Metabolomic studies of MPP+-treated cells have highlighted disturbances in mitochondrial function and choline metabolism. nih.gov Lipidomic analyses in Parkinson's disease models have also pointed to alterations in mitochondrial lipid composition. crick.ac.uksemanticscholar.orgnih.gov By using this compound, researchers can not only assess the global metabolic and lipidomic changes but also trace the metabolic fate of the compound itself, providing a more integrated understanding of its impact on cellular biochemistry.

Table 3: Potential Metabolomic and Lipidomic Changes in Neuronal Cells Treated with this compound

| Molecule Class | Predicted Change | Potential Significance |

|---|---|---|

| ATP | Depletion | Consequence of mitochondrial Complex I inhibition. |

| Reactive Oxygen Species (ROS) | Increase | Oxidative stress and cellular damage. |

| Glycerophospholipids | Altered Profile | Disruption of mitochondrial membrane integrity and function. |

Advancing Preclinical Model Development for Complex Neurological Disorders

This compound and its non-deuterated precursor, MPTP, are instrumental in creating animal models of Parkinson's disease that replicate many of the key pathological features. nih.govmdpi.com The use of the deuterated form can enhance these models by providing a tool for more precise and longitudinal studies.

The ability to trace this compound and its metabolites in vivo without the need for radioactive labeling allows for repeated measurements in the same animal over time. This can facilitate studies on the pharmacokinetics and pharmacodynamics of the neurotoxin, as well as the progressive nature of the neurodegenerative process it induces. For example, researchers could investigate how factors such as age or genetic predisposition influence the uptake, metabolism, and toxicity of the compound.

Furthermore, the slower metabolism anticipated due to the kinetic isotope effect could potentially lead to a more sustained and chronic model of neurodegeneration, which may better mimic the slow progression of human neurodegenerative diseases. ki.senih.gov This could be particularly valuable for testing the efficacy of neuroprotective therapies over longer treatment windows. The development of more refined and clinically relevant preclinical models is crucial for the successful translation of basic research findings into effective treatments for complex neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.